γ-环糊精水合物

描述

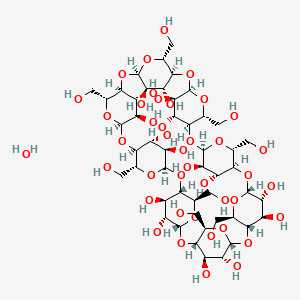

Gamma-Cyclodextrin (γ-CD) is an octasaccharide derived from glucose. The α- (alpha), β- (beta), and γ- (gamma) cyclodextrins correspond to six, seven, and eight glucose units, respectively . In γ-cyclodextrin, the eight glucose subunits are linked end to end via α-1,4 linkages . The exterior surface of cyclodextrins is somewhat hydrophilic whereas the interior core is hydrophobic .

Synthesis Analysis

The synthesis of γ-CD is achieved through the enzymatic degradation of starch . During the enzymatic reaction, the accumulation of γ-cyclodextrin inhibits its own synthesis and favors the formation of other cyclodextrins .Molecular Structure Analysis

The molecular structure of γ-CD is in the shape of a tapered cylinder, with 8 primary alcohols on one face and 16 secondary alcohol groups on the other . The γ-CD cavity includes 5.3 water molecules which occupy the 13 sites . The newly obtained γ-cyclodextrin crystallizes in the triclinic system and in the crystal structure there are two independent CD molecules A and B as well as 16 H2O molecules and one MeOH molecule in the unit cell .Chemical Reactions Analysis

The chemical reactions of γ-CD are mainly related to its ability to form inclusion complexes with various organic molecules . This is due to the unique cavity structure of CD, which makes it an ideal vehicle for the delivery of active ingredients into target tissues .Physical and Chemical Properties Analysis

γ-Cyclodextrin exists as a white (colorless) powder or crystals . The density of its hydrate crystal (γCD·14H2O) is 1.41 g/cm3 . γ-Cyclodextrin is well soluble in water and dimethyl sulfoxide, poorly soluble in methanol .科学研究应用

电化学应用

- γ-环糊精用于合成与聚 3-甲基噻吩结合的功能化薄膜,增强了神经递质和抗精神病药的电化学传感器性能。这包括改进的检测限和同时检测能力(Bouchta 等,2005)。

超分子化学和主客体相互作用

- 该分子的结构具有疏水性内部腔和亲水性外部,允许形成包合物和纳米结构组装体,特别有利于制造有机-无机杂化材料(Guo 等,2010)。

环境应用

- γ-环糊精用于增强甲烷水合物的形成,这对于储气和运输技术非常重要。它促进了水合物的生长速率,并促进了稳定水合物结构的形成(Ji 等,2017)。

材料科学

- 它可以通过三维网络在各种油和有机溶剂中形成有机凝胶,在材料科学和工程中具有潜在的应用(Kida 等,2009)。

食品和制药工业

- 由于其较大的内部腔和高水溶性,γ-环糊精广泛应用于食品和制药工业。它增强了各种化合物的溶解度和生物利用度(Li 等,2007)。

金属有机骨架

- γ-环糊精可以组装成金属有机骨架 (CD-MOFs),可用于气体吸附和环境修复(Smith 等,2015)。

作用机制

Target of Action

Gamma-Cyclodextrin hydrate primarily targets steroidal neuromuscular blocking drugs . It forms very tight water-soluble complexes with these drugs at a 1:1 ratio . The compound’s primary role is to encapsulate other molecules in aqueous solutions, allowing a wide range of hydrophobic guest molecules to interact with the inner cavity of the macrocycle to form inclusion complexes .

Mode of Action

Gamma-Cyclodextrin hydrate interacts with its targets by forming inclusion complexes. The compound’s structure, which is a hollow truncated cone with a hydrophilic outside surface and a hydrophobic internal cavity, enables it to encapsulate various hydrophobic guest molecules . This interaction results in advantageous changes in the guest molecular properties .

Biochemical Pathways

The production of Gamma-Cyclodextrin hydrate involves the enzymatic degradation of starch using cyclodextrin glycosyltransferase (CGTase) . During the enzymatic reaction, the accumulation of gamma-Cyclodextrin hydrate inhibits its own synthesis and favors the formation of other cyclodextrins .

Pharmacokinetics

The pharmacokinetics of Gamma-Cyclodextrin hydrate are influenced by its solubility properties. The compound is well soluble in water and dimethyl sulfoxide, but poorly soluble in methanol . These properties impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of Gamma-Cyclodextrin hydrate’s action are primarily due to its ability to form inclusion complexes with various hydrophobic guest molecules . This results in advantageous changes in the guest molecular properties, leading to many applications in industries related to food, pharmaceuticals, cosmetics, chemicals, agriculture, etc .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Gamma-Cyclodextrin hydrate. For instance, the compound’s enzymatic production can be influenced by the accumulation of gamma-Cyclodextrin hydrate in the water solution . Additionally, the compound’s solubility properties can also affect its action and efficacy .

未来方向

生化分析

Biochemical Properties

Gamma-Cyclodextrin hydrate plays a significant role in biochemical reactions by forming inclusion complexes with various enzymes, proteins, and other biomolecules. It interacts with enzymes such as cyclodextrin glycosyltransferase, which catalyzes the formation of cyclodextrins from starch. The hydrophobic cavity of gamma-Cyclodextrin hydrate can encapsulate hydrophobic molecules, enhancing their solubility and stability. This interaction is crucial in drug delivery systems, where gamma-Cyclodextrin hydrate can improve the bioavailability of poorly soluble drugs by forming stable inclusion complexes .

Cellular Effects

Gamma-Cyclodextrin hydrate influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of cells by altering the availability of hydrophobic molecules within the cellular environment. For instance, gamma-Cyclodextrin hydrate can enhance the solubility of cholesterol, impacting lipid metabolism and cell membrane integrity. Additionally, it can influence gene expression by altering the intracellular concentration of signaling molecules, thereby affecting cellular responses .

Molecular Mechanism

At the molecular level, gamma-Cyclodextrin hydrate exerts its effects through the formation of inclusion complexes with biomolecules. These complexes can modulate the activity of enzymes by either inhibiting or activating them. For example, gamma-Cyclodextrin hydrate can inhibit the activity of certain enzymes by encapsulating their hydrophobic substrates, preventing them from accessing the active site. Conversely, it can enhance enzyme activity by stabilizing the enzyme-substrate complex. Additionally, gamma-Cyclodextrin hydrate can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of gamma-Cyclodextrin hydrate can change over time due to its stability and degradation. Gamma-Cyclodextrin hydrate is relatively stable under physiological conditions, but it can undergo hydrolysis and degradation over extended periods. These changes can impact its ability to form inclusion complexes and, consequently, its effects on cellular function. Long-term studies have shown that gamma-Cyclodextrin hydrate can maintain its activity for extended periods, but its efficacy may decrease over time due to gradual degradation .

Dosage Effects in Animal Models

The effects of gamma-Cyclodextrin hydrate vary with different dosages in animal models. At low doses, it can enhance the bioavailability of hydrophobic drugs without causing significant adverse effects. At high doses, gamma-Cyclodextrin hydrate may exhibit toxic effects, such as disrupting lipid metabolism and causing cellular damage. Threshold effects have been observed, where the beneficial effects of gamma-Cyclodextrin hydrate are maximized at optimal dosages, while higher doses lead to toxicity .

Metabolic Pathways

Gamma-Cyclodextrin hydrate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can modulate metabolic flux by altering the availability of hydrophobic substrates and cofactors within the cell. For example, gamma-Cyclodextrin hydrate can enhance the solubility of lipid-soluble vitamins, impacting their metabolic pathways. Additionally, it can influence the levels of metabolites by forming inclusion complexes with metabolic intermediates, thereby modulating their availability for enzymatic reactions .

Transport and Distribution

Within cells and tissues, gamma-Cyclodextrin hydrate is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via endocytosis and distributed to various cellular compartments. Gamma-Cyclodextrin hydrate can also interact with specific transporters, facilitating its movement across cellular membranes. Its distribution within tissues is influenced by its ability to form inclusion complexes with hydrophobic molecules, impacting its localization and accumulation .

Subcellular Localization

Gamma-Cyclodextrin hydrate is localized to specific subcellular compartments, where it exerts its effects on cellular activity and function. It can be targeted to particular organelles through post-translational modifications or by interacting with targeting signals. For instance, gamma-Cyclodextrin hydrate can accumulate in the endoplasmic reticulum or Golgi apparatus, where it influences protein folding and trafficking. Its subcellular localization is crucial for its role in modulating cellular processes and maintaining cellular homeostasis .

属性

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H80O40.H2O/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58;/h9-72H,1-8H2;1H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKUKQHKKVTYOE-SMTXKKGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746588 | |

| Record name | PUBCHEM_71311509 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1315.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91464-90-3 | |

| Record name | PUBCHEM_71311509 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Does the structural transformation of gamma-cyclodextrin hydrate upon rehydration occur simultaneously with water uptake?

A2: No, the transformation of various gamma-cyclodextrin hydrate forms into the cage crystal structure upon rehydration is not instantaneous and does not directly coincide with water sorption []. Experimental evidence shows that while sorption equilibrium is reached relatively quickly, the crystal structure transformation continues beyond this point []. This suggests a degree of molecular mobility within the different hydrated gamma-cyclodextrin crystal structures, allowing for rearrangement even after reaching a steady-state water content.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1443785.png)

![ethyl 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B1443787.png)

![N'-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-N,N-diethyl-acetamidine](/img/structure/B1443798.png)

![Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1443802.png)